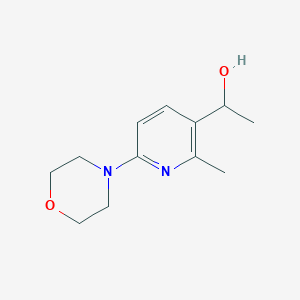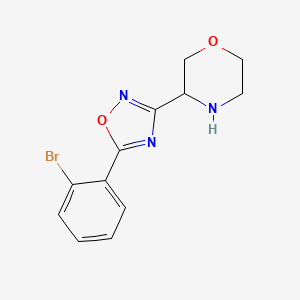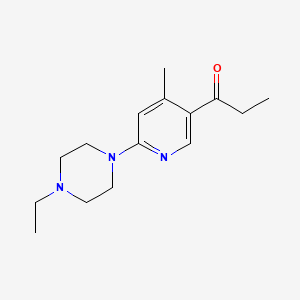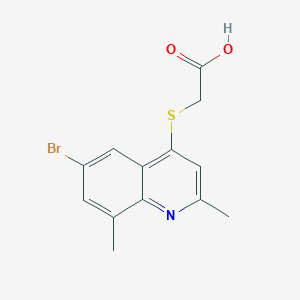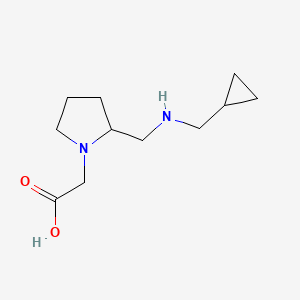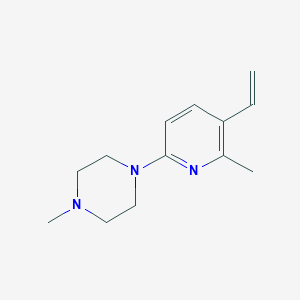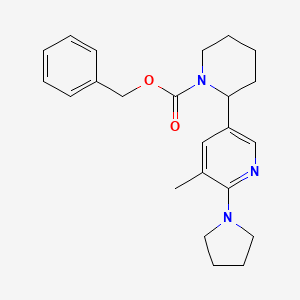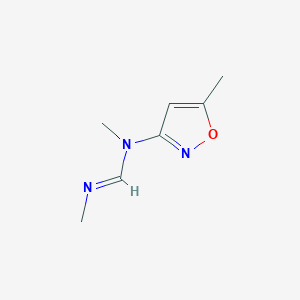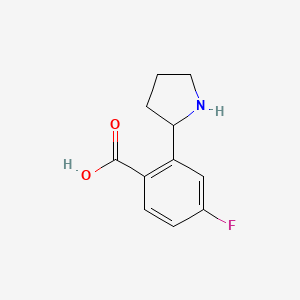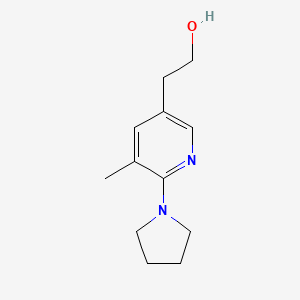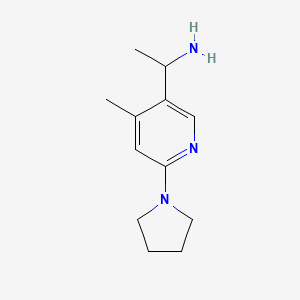
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanamine group. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method includes the reaction of 4-methyl-6-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then reacted with ethanamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.
Scientific Research Applications
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The pyrrolidine ring enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence signaling pathways by altering the activity of enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be compared with similar compounds such as:
1-(4-Methyl-2-pyridinyl)ethanamine: Lacks the pyrrolidine ring, resulting in different biological activity and receptor affinity.
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine: Contains a piperidine ring instead of pyrrolidine, which may alter its pharmacokinetic properties and therapeutic potential.
1-(4-Methyl-6-(morpholin-1-yl)pyridin-3-yl)ethanamine: Features a morpholine ring, leading to variations in its chemical reactivity and biological effects.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H19N3/c1-9-7-12(15-5-3-4-6-15)14-8-11(9)10(2)13/h7-8,10H,3-6,13H2,1-2H3 |
InChI Key |
AXHZTJHZLOUICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


